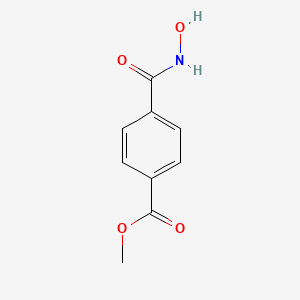

Methyl 4-(hydroxycarbamoyl)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

52134-36-8 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

methyl 4-(hydroxycarbamoyl)benzoate |

InChI |

InChI=1S/C9H9NO4/c1-14-9(12)7-4-2-6(3-5-7)8(11)10-13/h2-5,13H,1H3,(H,10,11) |

InChI Key |

VEJFPBLBWXRFFU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of the 4 Hydroxycarbamoyl Benzoate Core

Strategies for Constructing the 4-(Hydroxycarbamoyl)benzoic Acid Scaffold

The construction of the 4-(hydroxycarbamoyl)benzoic acid scaffold can be approached from several synthetic precursors, primarily revolving around derivatives of 4-hydroxybenzoic acid and 4-aminobenzoic acid.

Synthesis from Methyl 4-Hydroxybenzoate (B8730719) Precursors

Methyl 4-hydroxybenzoate serves as a readily available starting material for the synthesis of the 4-(hydroxycarbamoyl)benzoic acid scaffold. Key strategies include the Williamson ether synthesis and a sequence of ester hydrolysis followed by amide formation.

The Williamson ether synthesis is a classic and versatile method for forming ethers. byjus.comwikipedia.org In the context of constructing the 4-(hydroxycarbamoyl)benzoic acid scaffold, this reaction can be adapted to introduce a protected hydroxylamine (B1172632) equivalent onto the phenolic oxygen of a 4-hydroxybenzoate derivative. The general mechanism involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a leaving group on an appropriate electrophile. wikipedia.org

The reaction typically proceeds via an S\N2 mechanism, where the alkoxide ion attacks the electrophilic carbon, displacing a halide or other suitable leaving group. wikipedia.org For this to be effective, the alkyl halide should ideally be primary to avoid competing elimination reactions. masterorganicchemistry.com The alkoxide itself can be generated from primary, secondary, or tertiary alcohols. masterorganicchemistry.com

A common procedure involves dissolving the 4-hydroxybenzoic acid derivative in a suitable solvent and treating it with a base, such as sodium hydride, to generate the phenoxide. youtube.com The subsequent addition of a protected hydroxylamine species, such as an N-alkoxycarbonyl-O-alkyl hydroxylamine, would lead to the desired ether linkage. The choice of protecting groups is critical to ensure compatibility with the reaction conditions and to allow for selective deprotection in later steps to reveal the hydroxamic acid functionality.

Table 1: Key Features of Williamson Ether Synthesis

| Feature | Description |

| Reaction Type | Nucleophilic Substitution (S\N2) |

| Nucleophile | Alkoxide or Phenoxide ion |

| Electrophile | Primary alkyl halide or sulfonate |

| Key Advantage | Versatile for forming symmetrical and asymmetrical ethers |

| Limitation | Prone to elimination side reactions with secondary and tertiary halides |

An alternative strategy starting from methyl 4-hydroxybenzoate involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-hydroxybenzoic acid. This hydrolysis can be achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521).

Following the formation of 4-hydroxybenzoic acid, the carboxylic acid group is activated to facilitate amide bond formation with hydroxylamine or a protected derivative thereof. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com The mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine (in this case, hydroxylamine), leading to the formation of the desired amide bond and a urea (B33335) byproduct. luxembourg-bio.com

The direct condensation of carboxylic acids and amines can also be mediated by reagents like titanium tetrachloride (TiCl4). nih.gov This method often requires elevated temperatures and a suitable base like pyridine. nih.gov

Synthesis from Methyl 4-Aminobenzoate (B8803810) Derivatives

Methyl 4-aminobenzoate, another key intermediate, provides a different synthetic avenue towards the 4-(hydroxycarbamoyl)benzoic acid scaffold. guidechem.com This approach centers on the transformation of the amino group.

Methyl 4-aminobenzoate is commonly prepared via the esterification of 4-aminobenzoic acid. sciencemadness.orggoogle.com A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture at reflux. sciencemadness.orggoogle.com The reaction is an equilibrium process, and using an excess of the alcohol helps to drive the reaction towards the formation of the ester.

Another approach involves the use of transesterification catalysts. For instance, a process for making aminobenzoate esters involves the reaction of an alkyl aminobenzoate with an alcohol in the presence of a transesterification catalyst. google.com

Table 2: Comparison of Esterification Methods for 4-Aminobenzoic Acid

| Method | Reagents | Conditions | Yield |

| Fischer Esterification | 4-Aminobenzoic acid, Methanol (B129727), H₂SO₄ | Reflux | 64% sciencemadness.org |

| Transesterification | Alkyl aminobenzoate, Alcohol, Catalyst | Heat | Varies |

With methyl 4-aminobenzoate in hand, the amino group can be acylated to introduce various amide linkers. This is a versatile strategy for creating a diverse range of derivatives. A general procedure involves reacting the aminobenzoate with a substituted benzoyl chloride in the presence of a base, such as sodium carbonate, in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov This reaction proceeds at room temperature and can provide high yields of the corresponding benzamido derivative. nih.gov

More advanced cross-coupling reactions have emerged for amide bond formation. researchgate.net For example, palladium and nickel catalysts can be used to directly couple esters with amines. researchgate.net This method offers an alternative to traditional amide bond formation that often requires stoichiometric activating agents. researchgate.net These transition metal-catalyzed reactions can sometimes be performed under milder conditions. researchgate.net

Furthermore, direct amidation of carboxylic acids with amines can be achieved using various coupling reagents. luxembourg-bio.com Reagents based on 1H-benzotriazole, such as HBTU and HATU, are commonly used to form active esters that readily react with amines. luxembourg-bio.com

Approaches Involving Methyl 4-(Bromomethyl)benzoate (B8499459) Intermediates

A key pathway to the 4-(hydroxycarbamoyl)benzoate core involves the use of Methyl 4-(bromomethyl)benzoate as a versatile intermediate. This approach hinges on first creating this reactive benzylic bromide and then utilizing it in subsequent substitution reactions.

Radical Bromination Strategies

The synthesis of Methyl 4-(bromomethyl)benzoate typically starts from the readily available precursor, Methyl 4-methylbenzoate. The transformation is achieved through a free-radical bromination reaction that selectively targets the benzylic position, which is activated by the adjacent benzene (B151609) ring. youtube.com The most common reagent for this purpose is N-bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, minimizing undesired side reactions like aromatic bromination. The reaction requires a radical initiator, which can be photochemical (e.g., UV light) or a chemical initiator like azobisisobutyronitrile (AIBN).

The mechanism proceeds via a classic radical chain reaction involving initiation, propagation, and termination steps. The selectivity for the benzylic position is high due to the resonance stabilization of the resulting benzylic radical. youtube.com Patent literature describes the side-chain bromination of related compounds like methyl 4-methyl-3-methoxybenzoate with NBS in solvents such as carbon tetrachloride, achieving high yields of the corresponding bromomethyl derivative. google.com This established methodology is directly applicable to the synthesis of Methyl 4-(bromomethyl)benzoate. google.comchegg.com

Table 1: Conditions for Radical Bromination of Methyl 4-methylbenzoate Analogues

| Reagent | Initiator | Solvent | Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Light (hν) or AIBN | Carbon Tetrachloride (CCl4) | 64-95% | google.com |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene | High | youtube.com |

Alkylation Reactions

Once synthesized, Methyl 4-(bromomethyl)benzoate serves as an excellent electrophile for alkylation reactions. chemicalbook.com To form the desired hydroxamate precursor, a nucleophile containing the hydroxylamine moiety is used. A common strategy involves the N-alkylation of a protected hydroxylamine derivative, such as N-hydroxyphthalimide or O-protected hydroxylamines, with Methyl 4-(bromomethyl)benzoate. This is a standard SN2 reaction where the nucleophilic nitrogen attacks the benzylic carbon, displacing the bromide ion.

Following the alkylation step, a deprotection sequence is required to unmask the hydroxamic acid. For instance, if N-hydroxyphthalimide is used, the phthaloyl group can be removed using hydrazine. The resulting intermediate, which contains both the methyl ester and the N-O linkage, can then be converted to the final hydroxamic acid. This two-step process of alkylation followed by deprotection provides a controlled route to the target structure. researchgate.net

Advanced Synthetic Approaches for Novel Analogues

To generate a wide array of structurally diverse compounds based on the 4-(hydroxycarbamoyl)benzoate core, chemists employ more advanced and flexible synthetic strategies. These methods allow for the introduction of various functional groups and structural motifs in a highly efficient manner.

Multicomponent Reaction Protocols (e.g., Ugi Reactions) for Scaffold Diversification

Multicomponent reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), are powerful tools for rapidly building molecular complexity. nih.gov The Ugi reaction combines a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide in a one-pot process to generate a di-amide or "peptomer" structure.

To create analogues of Methyl 4-(hydroxycarbamoyl)benzoate, one could employ 4-carbomethoxybenzoic acid (the monomethyl ester of terephthalic acid) as the carboxylic acid component in a Ugi reaction. By varying the other three components (amine, aldehyde, and isocyanide), a vast library of diverse molecules can be synthesized, all containing the methyl benzoate (B1203000) moiety. nih.gov These Ugi products can then be subjected to a final hydroxylation step, converting the methyl ester into the desired hydroxamic acid. This strategy is particularly valuable in medicinal chemistry for creating libraries of compounds for biological screening, such as for the development of histone deacetylase (HDAC) inhibitors, which often feature a hydroxamate group as a key zinc-binding element. nih.gov

Table 2: Components for a Ugi Reaction to Generate 4-Carbomethoxybenzoyl Analogues

| Component 1 (Acid) | Component 2 (Amine) | Component 3 (Aldehyde) | Component 4 (Isocyanide) |

|---|---|---|---|

| 4-Carbomethoxybenzoic acid | Primary or Secondary Amines (e.g., Benzylamine) | Aliphatic or Aromatic Aldehydes (e.g., Isobutyraldehyde) | Various Isocyanides (e.g., Cyclohexyl isocyanide) |

Coupling Reagent Mediated Amide Bond Formation (e.g., EDC, HOBT, TBTU)

A direct and widely used method for forming the hydroxamate is through the coupling of a carboxylic acid with hydroxylamine, mediated by a coupling reagent. luxembourg-bio.com For the synthesis of this compound, the starting material is 4-carbomethoxybenzoic acid.

The reaction is typically facilitated by carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions. To improve efficiency and minimize racemization (if chiral components are used), an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is almost always included. nih.govluxembourg-bio.com HOBt traps the O-acylisourea to form an HOBt-active ester, which is more stable but still highly reactive towards the amine (hydroxylamine in this case), leading to cleaner reactions and higher yields. luxembourg-bio.com

Alternatively, aminium/uronium salt-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can be used. peptide.com These reagents, often pre-activated forms of HOBt, facilitate rapid and efficient amide bond formation with minimal side products. luxembourg-bio.comresearchgate.net

Table 3: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Mechanism/Role | Reference |

|---|---|---|---|

| EDC (Carbodiimide) | HOBt | Forms O-acylisourea, trapped by HOBt to form an active ester, suppresses side reactions. | peptide.comnih.gov |

| TBTU (Aminium Salt) | None (contains HOBt moiety) | Directly forms active ester for rapid coupling. | peptide.com |

| HBTU (Aminium Salt) | None (contains HOBt moiety) | Similar to TBTU, very efficient coupling. | researchgate.net |

Selective Hydroxylation Reactions for Hydroxamate Formation

The final step in many synthetic routes is the conversion of a carboxylic ester, such as a methyl benzoate derivative, into the corresponding hydroxamic acid. This transformation is a selective hydroxylation, specifically a nucleophilic acyl substitution, using hydroxylamine (NH₂OH) or its hydrochloride salt. sapub.org

The reaction is typically carried out by treating the methyl ester with an excess of hydroxylamine in a polar solvent like methanol or a tetrahydrofuran (THF)/water mixture. sapub.orgnih.gov To generate the more nucleophilic free hydroxylamine from its salt and to facilitate the reaction, a base is required. A common choice is an aqueous solution of sodium hydroxide (NaOH) or a solution of sodium methoxide (B1231860) (NaOMe) in methanol. sapub.org The reaction proceeds by the nucleophilic attack of hydroxylamine on the ester's carbonyl carbon, leading to the formation of the hydroxamic acid and methanol as a byproduct. The use of excess hydroxylamine helps to drive the equilibrium towards the product. nih.gov

Table 4: Typical Conditions for Ester to Hydroxamate Conversion

| Reagents | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Hydroxylamine Hydrochloride | Sodium Hydroxide (aq) | THF/Water | Standard, widely used conditions. | sapub.org |

| Hydroxylamine | Sodium Methoxide | Methanol | Anhydrous conditions, useful for sensitive substrates. | sapub.org |

| Hydroxylamine (aq) | Potassium Cyanide (catalytic) | Methanol | Catalytic method that proceeds via an acylcyanide intermediate. | nih.gov |

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of the molecular structure of "this compound" in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms and functional groups can be confirmed.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene ring typically appear as a set of doublets in the downfield region (approximately 7.5-8.5 ppm). The methyl ester group would present as a sharp singlet at around 3.9 ppm. The protons of the hydroxycarbamoyl group (N-H and O-H) are expected to be broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. Key expected signals include the carbonyl carbons of the ester and the hydroxamate groups (typically in the 160-170 ppm range), the carbons of the aromatic ring (120-140 ppm), and the methyl carbon of the ester group (around 52 ppm).

| Technique | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₄) | ~ 7.5 - 8.5 | Doublets (d) |

| Methyl Ester (COOCH₃) | ~ 3.9 | Singlet (s) | |

| Amide Proton (NH) | Variable | Broad Singlet (br s) | |

| Hydroxyl Proton (OH) | Variable | Broad Singlet (br s) | |

| ¹³C NMR | Carbonyl Carbons (C=O) | ~ 160 - 170 | - |

| Aromatic Carbons (C₆H₄) | ~ 120 - 140 | - | |

| Methyl Ester Carbon (OCH₃) | ~ 52 | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of "this compound" would display specific vibrational bands that confirm its identity.

Key expected absorption bands include:

O-H and N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the hydroxyl (-OH) and amine (N-H) groups of the hydroxycarbamoyl moiety.

C-H Stretching: Signals for aromatic C-H bonds would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group would be just below 3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl (C=O) stretching bands are anticipated. The ester carbonyl typically absorbs strongly around 1720-1740 cm⁻¹, while the amide carbonyl of the hydroxamate group appears at a lower frequency, generally between 1630-1680 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretch of the ester group would be visible in the 1100-1300 cm⁻¹ range.

Mass Spectrometry (MS/HRMS) for Molecular Weight Determination

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of "this compound" and confirming its elemental formula. Standard MS analysis would show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the compound's elemental composition. For "this compound" (C₉H₉NO₄), the exact mass can be calculated and compared to the experimental value, confirming the molecular formula with a high degree of confidence. Analysis of derivatives containing the 4-(hydroxycarbamoyl)phenyl core has been successfully performed using HPLC-ESI-MS/MS methods. vu.edu.au

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized compounds. For derivatives containing the 4-(hydroxycarbamoyl)benzoate core, reversed-phase HPLC is typically employed. This technique separates the main compound from any impurities, starting materials, or by-products.

In the analysis of complex molecules incorporating the 4-(hydroxycarbamoyl)benzoate structure, specific HPLC methods have been developed to ensure high levels of purity. For instance, a process for preparing a derivative, {6-[(diethylamino)methyl]naphthalen-2-yl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate, utilizes HPLC to confirm a purity greater than 99.5%. justia.com The analysis demonstrated that the final product contained no single unknown impurity in amounts greater than 0.10%. justia.com

| Parameter | Condition |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica particles with C18 alkyl chains (Carbon load < 9% by weight) |

| Purity Achieved | > 99.5%, preferably ≥ 99.6% |

| Impurity Threshold | Single unknown impurities ≤ 0.10% |

Biochemical and Molecular Interactions of 4 Hydroxycarbamoyl Benzoate Derivatives

Functional Role of the Hydroxamic Acid Moiety as a Zinc-Binding Group (ZBG)

The hydroxamic acid moiety (–CONHOH) is a critical pharmacophoric feature in a vast number of histone deacetylase inhibitors (HDACis). beilstein-journals.org Its primary functional role is to act as a powerful zinc-binding group (ZBG), which is essential for inhibiting the activity of zinc-dependent HDACs (Classes I, II, and IV). nih.govtandfonline.com These enzymes possess a zinc ion (Zn²⁺) within their catalytic active site, which is fundamental to the deacetylation mechanism. researchgate.netmdpi.com

The hydroxamic acid group exhibits a high affinity for this catalytic zinc ion, binding to it in a bidentate, chelating manner. nih.govtandfonline.com This strong coordination displaces key water molecules and effectively blocks the active site, preventing the enzyme from accessing its acetylated lysine (B10760008) substrates. researchgate.net The potency of many HDAC inhibitors is largely determined by the strength of this interaction between the hydroxamic acid ZBG and the zinc ion. nih.govtandfonline.com This principle is exemplified by the first FDA-approved HDAC inhibitor, SAHA (Vorinostat), and the naturally derived inhibitor Trichostatin A, both of which utilize hydroxamic acid as their ZBG. nih.govtandfonline.com While the hydroxamic acid ZBG is highly effective, concerns about its metabolic stability have prompted research into alternative ZBGs. rsc.orgmdpi.com

Histone Deacetylase (HDAC) Inhibition Profile

The substitution pattern on the benzoate (B1203000) ring and the nature of the linker and cap groups attached to it allow for the modulation of the inhibitory activity and selectivity of 4-(hydroxycarbamoyl)benzoate derivatives against different HDAC isoforms.

Many inhibitors featuring the hydroxamic acid moiety, including derivatives of 4-(hydroxycarbamoyl)benzoate, exhibit broad inhibitory activity across multiple HDAC isoforms, earning them the designation of pan-HDAC inhibitors. beilstein-journals.org Their low selectivity is a consequence of the conserved nature of the active site tunnel and the potent, universal chelating ability of the hydroxamic acid group for the catalytic zinc ion present in all Class I, II, and IV HDACs. beilstein-journals.org

By modifying the linker and cap regions of the inhibitor structure, it is possible to exploit subtle differences in the active sites of various HDAC isoforms, leading to selective inhibition.

Class I HDACs (HDAC1, 2, 3, and 8) are key regulators of gene expression and are primarily located in the nucleus. acs.orgnih.gov While the hydroxamic acid group is a common feature in many Class I inhibitors, achieving selectivity within this class or over other classes can be challenging. mdpi.comnih.gov Modifications to the "cap" group, which interacts with residues at the rim of the active site, are a primary strategy for conferring selectivity. nih.gov

For example, a hydroxamic acid–indole hybrid compound (16) showed profound inhibitory effects against HDAC1 with an IC₅₀ value of 1.16 nM. tandfonline.com Another series of hydroxamic acid–1,2,3-triazole hybrids exhibited moderate inhibitory activity against HDAC1, HDAC3, and HDAC8, with IC₅₀ values in the micromolar range. tandfonline.com Research into pyrimidine-based hydroxamic acids has identified compounds that preferentially inhibit HDAC8 over other isoforms like HDAC4. beilstein-journals.org The development of truly selective Class I inhibitors is an active area of research, with some studies exploring alternative ZBGs to the traditional hydroxamic acid to achieve better isoform targeting and reduce toxicities associated with pan-inhibition. acs.orgnih.gov

Significant progress has been made in developing selective inhibitors for Class IIb HDACs, particularly the cytoplasmic enzyme HDAC6. nih.gov HDAC6 is a unique target because it deacetylates non-histone proteins like α-tubulin, and its inhibition is not typically associated with the cytotoxicity seen with Class I HDAC inhibition. nih.govnih.gov

Selectivity for HDAC6 is often achieved by designing inhibitors with bulky capping groups that can fit into a unique pocket near the active site of HDAC6 but would cause a steric clash with the more constricted active sites of Class I HDACs. pnas.orgnih.gov Many potent and selective HDAC6 inhibitors are based on a benzohydroxamate scaffold. For example, Bavarostat exhibits more than 16,000-fold selectivity for HDAC6 compared to HDAC1, HDAC2, and HDAC3. nih.gov

Recent studies have shown that HDAC10 is a frequent off-target for many hydroxamate-based HDAC6 inhibitors. nih.govmdpi.com For instance, the well-known HDAC6 inhibitor Tubastatin A also potently inhibits HDAC10. nih.gov However, modifications to the cap group can eliminate this cross-reactivity. A series of novel tubastatin A derivatives were developed that lost their ability to bind HDAC10 while retaining potent HDAC6 inhibition, demonstrating that high selectivity is achievable. nih.gov

Table 1: Inhibitory Activity (IC₅₀) of Select Hydroxamate-Based Compounds Against HDAC Isoforms This table is interactive. You can sort and filter the data.

HDAC11 is the sole member of Class IV HDACs and has emerged as a therapeutic target for various diseases. mdpi.com The development of selective inhibitors for HDAC11 is still in its early stages, and many of the identified inhibitors contain the hydroxamic acid warhead. mdpi.com However, these often suffer from a lack of selectivity. For example, one potent hydroxamic acid inhibitor of HDAC11, compound 9HDA020C06, has an IC₅₀ of 1.1 µM but also inhibits HDAC1, 4, 6, and 8 in a similar concentration range. mdpi.com The search for potent and selective HDAC11 inhibitors with alternative, non-hydroxamate ZBGs is an imperative goal to avoid the potential mutagenicity and off-target effects associated with some hydroxamic acids. mdpi.com

Isoform-Selective HDAC Inhibition

Molecular Binding Modes and Protein-Ligand Interactions

The interaction of small molecules with enzymes is a cornerstone of pharmacology and molecular biology. For derivatives of 4-(hydroxycarbamoyl)benzoate, their potential as enzyme inhibitors is largely dictated by their ability to fit within and interact with the amino acid residues of an enzyme's active site. The binding of these inhibitors is a complex interplay of various non-covalent forces. The established pharmacophore for many enzyme inhibitors, including those targeting HDACs, consists of three key components: a metal-binding group, a linker, and a surface recognition "cap" group. nih.govnih.gov In the context of Methyl 4-(hydroxycarbamoyl)benzoate, the hydroxycarbamoyl group acts as the metal-binding moiety, while the methyl benzoate portion serves as the linker and cap.

Hydrogen bonds are critical for the specificity and stability of ligand binding. In the case of this compound, the hydroxamic acid group (-C(=O)NHOH) is the primary center for forming such interactions. This functional group is a well-established zinc-binding group (ZBG) in a major class of enzyme inhibitors known as histone deacetylase inhibitors (HDACis). nih.govnih.gov

The hydroxamic acid moiety is predicted to form a bidentate coordination with the zinc ion (Zn²⁺) located at the bottom of the catalytic pocket of HDAC enzymes. nih.gov This interaction is crucial for potent inhibition. In this coordination, both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid can interact with the zinc ion.

Beyond the direct coordination with the zinc ion, the hydroxamic acid group also participates in a network of hydrogen bonds with surrounding amino acid residues. Docking studies and crystal structures of related hydroxamic acid-based inhibitors with HDACs have revealed key interactions with conserved residues. For instance, the hydroxamic acid's NH group can act as a hydrogen bond donor, while the carbonyl and hydroxyl oxygens can act as acceptors. Key amino acid residues often involved in forming these hydrogen bonds within the HDAC active site include histidine and tyrosine. nih.govnih.govcapes.gov.br Specifically, interactions with residues such as His142, His143, and Tyr306 (in HDAC8) have been observed, which help to orient and stabilize the inhibitor in the active site. nih.govcapes.gov.brmdpi.com

Table 1: Predicted Hydrogen Bonding Interactions of the Hydroxycarbamoyl Group

| Interacting Part of Molecule | Enzyme Residue/Component | Type of Interaction |

|---|---|---|

| Hydroxamic Acid Oxygen | Zinc Ion (Zn²⁺) | Metal Coordination |

| Hydroxamic Acid Oxygen | Zinc Ion (Zn²⁺) | Metal Coordination |

| Hydroxamic Acid NH | Histidine | Hydrogen Bond |

| Hydroxamic Acid OH | Histidine | Hydrogen Bond |

| Hydroxamic Acid C=O | Tyrosine | Hydrogen Bond |

While hydrogen bonds provide specificity, hydrophobic interactions are a major driving force for the binding of a ligand into the typically nonpolar interior of an enzyme's binding pocket. For this compound, the benzene (B151609) ring and the methyl group are the key contributors to these interactions.

The benzene ring of the benzoate moiety is expected to occupy a hydrophobic channel within the enzyme's active site. nih.gov In HDACs, this channel is lined with hydrophobic amino acid residues. The planar structure of the benzene ring allows for favorable van der Waals forces and potential π-π stacking interactions with aromatic residues such as phenylalanine. nih.gov For example, in HDAC1, the active site tunnel is flanked by two phenylalanine residues (Phe150 and Phe205), which can create favorable stacking interactions with benzamide-containing inhibitors. nih.gov

Table 2: Predicted Hydrophobic Interactions

| Interacting Part of Molecule | Enzyme Residue Type | Type of Interaction |

|---|---|---|

| Benzene Ring | Phenylalanine | π-π Stacking |

| Benzene Ring | Leucine, Valine, etc. | Van der Waals Forces |

| Methyl Group | Hydrophobic Pocket | Hydrophobic Interaction |

The hydroxamic acid group, as the zinc-binding moiety, establishes the foundational interactions at the base of the active site pocket. The primary interactions are the chelation of the catalytic zinc ion and hydrogen bonds with one or more nearby histidine residues. nih.gov

The linker region, in this case the benzene ring, interacts with residues that form the walls of the active site tunnel. These are predominantly hydrophobic residues. Docking studies of benzamide (B126) derivatives with HDAC2 have highlighted interactions with residues such as Phe155 and Leu276. nih.gov The aromatic ring of the inhibitor often forms π-π stacking interactions with the phenyl rings of phenylalanine or tyrosine residues, such as Tyr308 in HDAC2. nih.gov

The "cap" group, which in this case is the methyl ester, would occupy the outer portion of the binding pocket. The specific interactions of this group would depend on the topology of the enzyme surface at the entrance to the active site. Its small size suggests it would likely fit into a small hydrophobic cleft.

Table 3: Key Amino Acid Residues in HDACs and Their Predicted Interactions with this compound

| Enzyme Residue | Location in Active Site | Predicted Interaction with Molecule | Type of Interaction |

|---|---|---|---|

| Histidine (e.g., His142, His143) | Base of catalytic pocket | Hydroxycarbamoyl group | Hydrogen Bonding, Metal Coordination Bridge |

| Aspartic Acid (e.g., Asp181, Asp269) | Catalytic pocket | Hydroxycarbamoyl group | Electrostatic/Hydrogen Bonding |

| Tyrosine (e.g., Tyr306, Tyr308) | Catalytic pocket wall | Hydroxycarbamoyl group / Benzene ring | Hydrogen Bonding / π-π Stacking |

| Phenylalanine (e.g., Phe150, Phe155, Phe205) | Hydrophobic tunnel | Benzene ring | π-π Stacking, Hydrophobic |

| Glycine (e.g., Gly154) | Lining of the active site | Backbone interactions | Van der Waals |

| Leucine (e.g., Leu276) | Hydrophobic tunnel | Benzene ring / Methyl group | Hydrophobic |

Structure Activity Relationship Sar and Structure Toxicity Relationship Str Studies

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

The core structure of methyl 4-(hydroxycarbamoyl)benzoate, featuring a hydroxamic acid zinc-binding group (ZBG), a phenyl ring linker, and a methyl ester capping group, serves as a foundational scaffold for designing inhibitors of metalloenzymes, particularly histone deacetylases (HDACs). The inhibitory potency and selectivity of these compounds are highly sensitive to modifications at various positions.

Effects of Aromatic Ring Substitutions (e.g., halogenation, alkyl groups, methoxy)

Substitutions on the aromatic ring of benzamide (B126) and phenylhydroxamate derivatives can significantly influence their inhibitory activity. The nature and position of these substituents can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to the target enzyme.

For instance, in studies of related benzamide-based HDAC inhibitors, the introduction of an amino (NH2) group at the R2 position was found to be crucial for HDAC inhibitory activity, while a methyl (CH3) group at the same position conferred selective antiproliferative activity. nih.govnih.gov Fluorination of the aromatic ring is another common strategy. While meta-fluorination on phenylhydroxamates did not necessarily improve inhibitory activity against human HDAC6 compared to the non-fluorinated parent compound, it also did not significantly compromise it. nih.gov In some cases, increasing the degree of fluorination, such as with a trifluoromethyl or pentafluorobenzene (B134492) group, has been shown to enhance potency. nih.gov

The position of the substituent is also critical. Studies on benzylthioquinolinium derivatives have shown that a para-substituted electron-withdrawing and lipophilic group, like chlorine, results in the highest potency against pathogenic fungi. nih.gov Similarly, for methoxy-substituted analogs, the para-isomer demonstrated the highest potency. nih.gov

Table 1: Effect of Aromatic Ring Substitutions on Inhibitory Activity of Analogous Compounds

| Analogous Compound Series | Substituent | Position | Observed Effect on Potency | Reference |

|---|---|---|---|---|

| Benzamide-based HDAC inhibitors | -NH2 | R2 | Essential for HDACi activity | nih.govnih.gov |

| Benzamide-based HDAC inhibitors | -CH3 | R2 | Selective antiproliferative activity | nih.govnih.gov |

| Fluorophenylhydroxamates (HDAC6) | -F | meta | Activity maintained, not improved | nih.gov |

| Fluorinated HDAC inhibitors | -CF3 | para | Increased potency | nih.gov |

| Benzylthioquinolinium derivatives | -Cl | para | Highest potency | nih.gov |

| Benzylthioquinolinium derivatives | -OCH3 | para | Highest potency among isomers | nih.gov |

Influence of Linker Length and Flexibility

The linker region, which connects the zinc-binding group to the capping group, plays a pivotal role in determining the inhibitory profile of a compound. The length and flexibility of this linker are critical for optimal positioning of the molecule within the active site of the target enzyme. researchgate.net

In studies of benzamide-based HDAC inhibitors, it has been observed that a shorter molecular length often correlates with stronger HDAC inhibitory activity. nih.govnih.govtandfonline.com The linker's composition also matters. For example, incorporating a heteroaromatic ring as a connection unit between the spacer and the hydrophobic cap has led to the development of very potent HDAC inhibitors. researchgate.net

Furthermore, functionalization of the linker can impact activity. In a series of benzodioxane-benzamides, the introduction of a hydroxyl group on the ethylenic linker was found to have a slight effect on antimicrobial activity but served as an important anchor for developing prodrugs and other derivatives. nih.govnih.gov

Role of Capping Group Diversity on Activity and Selectivity

The capping group interacts with the surface of the enzyme's active site and is a key determinant of both potency and isoform selectivity. researchgate.net Modifications to the capping group can lead to significant improvements in the therapeutic profile of an inhibitor.

In a series of suberoylanilide hydroxamic acid (SAHA) derivatives, modifications to the cap group resulted in compounds with up to a 10-fold improvement in antileukemic activity compared to the parent compound. nih.gov The introduction of bulky aromatic groups in the capping region can lead to selective inhibition of certain HDAC isoforms, such as HDAC1-3, by interacting with specific subpockets in the enzyme's active site. nih.gov

The design of N-hydroxycinnamamide derivatives with various substituted anilides as the capping group has also yielded potent HDAC inhibitors. nih.gov These findings underscore the importance of exploring a wide range of capping groups to optimize the biological activity and selectivity of hydroxamic acid-based inhibitors.

Significance of Chirality in Analogues

The introduction of a stereocenter into a molecule can have profound effects on its biological activity. In a study of benzodioxane-benzamide derivatives, the inclusion of a substituent on the ethylenic linker generated a second stereogenic center, leading to the isolation and evaluation of both erythro and threo isomers. nih.govnih.gov While the study did not elaborate on the specific activity differences between the isomers, it is a well-established principle in medicinal chemistry that different stereoisomers can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.

Understanding Ligand Selectivity through Structural Variation

The selectivity of a ligand for a particular biological target over others is a critical aspect of drug design, as it can minimize off-target effects and improve the therapeutic window. Structural variations in analogs of this compound provide a powerful tool for understanding and engineering selectivity.

For instance, benzamide-containing HDAC inhibitors are known to exhibit greater isoform selectivity, particularly for class I HDACs, compared to hydroxamate-based inhibitors. researchgate.net This increased selectivity is attributed to the specific interactions of the benzamide moiety within the active site. researchgate.net By systematically altering the capping group, it is possible to exploit structural differences in the binding sites of different enzyme isoforms. For example, modifying the surface recognition group is a successful strategy for developing selective HDAC6 inhibitors. researchgate.net

Modulation of Selectivity Indices for Specific Biological Targets

The targeted modulation of selectivity indices is a key goal in the development of novel inhibitors. By making strategic structural modifications, it is possible to enhance the inhibitory activity against a desired target while reducing activity against others.

In the context of HDAC inhibitors, replacing the phenothiazine (B1677639) moiety with a phenoxazine (B87303) ring and exploring various substituents at the C-3 and C-4 positions led to compounds with potent class II HDAC inhibitory activities. nih.gov One such compound exhibited high selectivity, potently inhibiting HDACs 4, 7, and 9 at sub-micromolar levels, and showed remarkable anti-HDAC6 activity with an IC50 value in the low nanomolar range. nih.gov

The introduction of a heteroaromatic ring as a connection unit in HDAC inhibitors has also been shown to modulate selectivity, with one compound demonstrating preferential inhibition of HDAC1 over other isoforms. researchgate.net

Table 2: Modulation of Selectivity in Analogous Inhibitor Series

| Inhibitor Series | Structural Modification | Observed Selectivity Profile | Reference |

|---|---|---|---|

| Benzamide vs. Hydroxamate HDACi | Benzamide zinc-binding group | Increased selectivity for Class I HDACs | researchgate.net |

| Phenoxazine-based hydroxamates | C-4 substituent on phenoxazine ring | Potent Class II HDAC inhibition (HDAC4, 7, 9) and high anti-HDAC6 activity | nih.gov |

| Heteroaromatic-linked HDACi | Specific heteroaromatic linker | Preferential inhibition of HDAC1 | researchgate.net |

Computational Chemistry and Molecular Modeling Applications in Scaffold Design

Virtual Screening Methodologies for Lead Identification

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For scaffolds related to Methyl 4-(hydroxycarbamoyl)benzoate, both ligand-based and structure-based VS approaches are employed.

Ligand-based virtual screening identifies novel active compounds by comparing them to known inhibitors. This can involve 2D similarity searches based on chemical fingerprints or 3D shape-based screening. nih.gov For instance, known hydroxamic acid-based HDAC inhibitors like SAHA (Suberoylanilide hydroxamic acid) can be used as a template to screen databases for compounds with similar pharmacophoric features, such as the zinc-binding hydroxamate group, a linker region, and a capping group that interacts with surface residues of the target. nih.govnih.gov

Molecular Docking Simulations for Binding Affinity Prediction and Pose Analysis

Molecular docking is a critical tool for predicting the preferred orientation (the "pose") and binding affinity of a ligand when it forms a complex with a receptor. researchgate.netacs.org For this compound and its derivatives, docking studies are fundamental to understanding how they interact with the active site of metalloenzymes, particularly HDACs.

The primary interaction involves the hydroxamic acid moiety chelating the catalytic zinc ion in the active site pocket in a bidentate fashion. Docking simulations can precisely model the geometry and energetics of this coordination. In addition to the zinc binding, docking reveals other crucial interactions:

Hydrogen Bonds: The carbonyl and hydroxyl groups of the hydroxamate can form hydrogen bonds with conserved amino acid residues in the active site, such as histidine and glycine. nih.govresearchgate.net

Hydrophobic Interactions: The phenyl ring of the scaffold can engage in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine or tyrosine within the binding tunnel. nih.govnih.gov

Docking scores, which estimate the free energy of binding (often in kcal/mol), are used to rank different compounds. For example, in studies of novel hydroxamic acid derivatives targeting HDAC8, compounds with lower (more negative) binding energies are predicted to be more potent inhibitors. researchgate.net These predictions help prioritize which compounds should be synthesized and tested in the lab.

Below is a table summarizing typical docking results for hydroxamic acid-based inhibitors against an HDAC target, illustrating the types of data generated.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hydroxamic Acid Derivative | HDAC8 | -7.23 | HIS180, ASP178, ZN | Zinc Chelation, H-Bond |

| Phenyl-Hydroxamate | HDAC2 | -8.50 | PHE155, GLY154, HIS183 | π-π Stacking, H-Bond |

| SAHA (Reference) | HDAC2 | -7.80 | ARG39, GLY305, PHE155 | H-Bond, π-π Stacking |

| Givinostat | HDAC1 | -9.10 | ZN, HIS142, TYR306 | Zinc Chelation, H-Bond |

Note: The data in this table is illustrative and compiled from typical findings in molecular docking studies of hydroxamic acid inhibitors. nih.govresearchgate.net

Dynamics Simulations and Conformational Analysis of Ligand-Enzyme Complexes

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. pharmacompass.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. nih.govnih.gov

For a complex between a benzohydroxamate inhibitor and an enzyme like HDAC, MD simulations are used to:

Assess Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored over the simulation. A stable RMSD indicates that the ligand remains securely in the binding pocket in its docked pose. pharmacompass.com

Analyze Interaction Persistence: MD simulations can track the occupancy of key hydrogen bonds and hydrophobic contacts throughout the simulation. This helps confirm whether the interactions predicted by docking are stable and persistent.

Evaluate Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues or ligand atoms can be calculated to identify flexible regions. pharmacompass.com This can reveal, for example, that the capping group of an inhibitor is more mobile than the zinc-binding hydroxamate group.

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimate of the binding free energy, which can be used to rank inhibitors.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Insights

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.comnih.gov For a series of derivatives based on the this compound scaffold, a QSAR model can be developed to predict the inhibitory potency (e.g., pIC₅₀) based on calculated molecular descriptors.

The process involves:

Data Set Collection: A series of related compounds with experimentally measured biological activities is compiled. nih.govnih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, polar surface area) or 3D descriptors (e.g., molecular shape, electronic properties).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of molecules with the highest predicted potency. tandfonline.com Furthermore, the descriptors included in the final QSAR model provide valuable insights into the structure-activity relationship, indicating which molecular properties are most important for activity. nih.gov

Utilization of Optimized Protein Models (e.g., AlphaFold) in Ligand Design and Target Profiling

The accuracy of structure-based drug design is highly dependent on the quality of the 3D protein structure. While X-ray crystallography and cryo-EM are the gold standards, obtaining experimental structures for all targets is not always feasible. The advent of highly accurate protein structure prediction tools like AlphaFold has opened new avenues for drug discovery. acs.org

However, raw AlphaFold models may not be immediately suitable for docking studies because they are typically predicted in an apo (ligand-free) state and may not have the correct binding pocket conformation. Therefore, these models often require optimization. For targets like HDACs, researchers have successfully used AlphaFold models by refining the binding site through minimization and short MD simulations with known ligands. acs.org

The workflow for using an optimized AlphaFold model in ligand design for a scaffold like this compound would include:

Predicting the 3D structure of the target HDAC isoform using AlphaFold.

Optimizing the predicted structure, particularly the active site, using known inhibitors or cofactors (like the zinc ion) as guides.

Using the optimized model for structure-based virtual screening and molecular docking to identify and evaluate new potential inhibitors. acs.org

Performing MD simulations on the docked complexes to validate the stability of the binding poses.

This approach is particularly valuable for studying less-characterized HDAC isoforms for which experimental structures are unavailable, thereby expanding the scope of target profiling and enabling the design of isoform-selective inhibitors. acs.org

Preclinical Biological Evaluation of 4 Hydroxycarbamoyl Benzoate Derivatives

In Vitro Enzyme Activity Assays

The initial stages of preclinical evaluation typically involve assessing the compound's ability to inhibit specific enzymes in a controlled, cell-free environment. This is followed by assays within a more complex biological matrix, such as a cell lysate, to confirm activity.

Cell-Free Recombinant Enzyme Assays

Derivatives of 4-(hydroxycarbamoyl)benzoate have been synthesized and evaluated for their inhibitory activity against various HDAC isoforms. For instance, a series of benzohydroxamate-based compounds were developed as selective HDAC6 inhibitors. In these studies, the core structure, which includes the 4-(hydroxycarbamoyl)phenyl group, is often modified to enhance potency and selectivity. The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

While specific data for methyl 4-(hydroxycarbamoyl)benzoate is not extensively detailed in isolation, related compounds show significant inhibitory potential. For example, Givinostat, a complex derivative, is a potent pan-HDAC inhibitor with IC50 values in the nanomolar range (7.5 to 16 nM) against various HDAC enzymes. rndsystems.com Another study on methyl benzoate (B1203000) derivatives as inhibitors of the pentose (B10789219) phosphate (B84403) pathway enzymes, glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), found IC50 values ranging from 100.8 to 430.8 μM for G6PD and 206 to 693.2 μM for 6PGD. nih.gov

Cellular Lysate-Based Enzyme Inhibition Assays (e.g., HeLa cell nucleus extract)

To assess enzyme inhibition in a more biologically relevant context, assays are often performed using cell lysates, such as those derived from the nuclei of HeLa cells, which contain a mixture of HDAC isozymes. nih.gov In a study of novel benzohydroxamate-based HDAC6 inhibitors, the inhibitory activities of the synthesized compounds were evaluated in HeLa cell nuclear extracts. nih.gov Many of these compounds, which are structurally related to this compound, demonstrated potent HDAC inhibitory activities, with most showing over 50% inhibition at a 1 μM concentration. nih.gov This step is crucial to confirm that the compound can effectively engage its target within a complex protein environment.

In Vitro Cellular Efficacy Studies (Non-Human Cell Lines)

Following the confirmation of enzymatic activity, the therapeutic potential of these compounds is further explored through cellular efficacy studies. These in vitro experiments assess the compound's ability to elicit a desired biological response in various cell lines, including cancer cells, parasites, and neuronal cells.

Antiproliferative Activity against Various Cancer Cell Lines

The antiproliferative properties of 4-(hydroxycarbamoyl)benzoate derivatives have been extensively studied across a wide range of cancer cell lines. As HDAC inhibitors, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

For example, Givinostat has demonstrated anti-cancer activity in various tumor cell lines, including those from leukemia, melanoma, and glioblastoma. It has also been shown to inhibit the proliferation of colon carcinoma cells. The effectiveness of these compounds is often presented as IC50 values, which represent the concentration required to inhibit the growth of 50% of the cell population.

Evaluation of Anti-Parasitic Activity

The therapeutic reach of 4-(hydroxycarbamoyl)benzoate derivatives extends to infectious diseases, particularly those caused by parasites. HDACs in parasites like Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis) are essential for their survival and represent a valid drug target.

Studies have shown that HDAC inhibitors can inhibit the growth of P. falciparum in the nanomolar range. While specific data for this compound is limited, the broader class of HDAC inhibitors shows promise. For instance, a screen of 350 epigenetic inhibitors revealed that 28% of the compounds showed at least 90% inhibition of P. falciparum asexual blood stages at a 10 μM concentration. nih.gov

Neuroprotective Activity and Neurite Outgrowth Induction

Emerging research has highlighted the neuroprotective potential of some benzoate derivatives. These studies often utilize cell lines like PC12, a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of nerve growth factor (NGF).

A related compound, methyl 3,4-dihydroxybenzoate (MDHB), has been shown to promote neurite outgrowth in cultured cortical neurons. nih.gov In these studies, MDHB significantly increased the length and number of neurite branches in a dose-dependent manner. nih.gov This effect is often associated with the induction of brain-derived neurotrophic factor (BDNF). nih.gov Furthermore, β-Hydroxy-β-methylbutyrate (HMB) has been demonstrated to promote neurite outgrowth in Neuro2a cells, a mouse neuroblastoma cell line. plos.org These findings suggest that compounds with a similar chemical scaffold may have therapeutic applications in neurodegenerative diseases.

In Vivo Efficacy Studies (Non-Human Animal Models)

The therapeutic potential of 4-(hydroxycarbamoyl)benzoate derivatives is assessed in various non-human animal models of disease. As HDAC inhibitors, these compounds have been investigated primarily for their anti-cancer and anti-inflammatory properties.

In oncology, hydroxamate-based HDAC inhibitors have demonstrated significant antitumor activity in xenograft mouse models. For example, Belinostat (B1667918), a hydroxamate-containing HDAC inhibitor, has shown antitumor effects both as a single agent and in combination with other chemotherapeutics in models of solid tumors. nih.gov Similarly, a novel thiophene-based hydroxamate derivative, compound 10h , exhibited potent in vivo antitumor activity in a mouse xenograft model of MDA-MB-231 human breast cancer. tandfonline.com These studies typically involve the administration of the compound to immunodeficient mice bearing human tumor xenografts and monitoring tumor volume over time compared to a vehicle-treated control group.

Beyond cancer, these derivatives have shown promise in models of genetic and fibrotic diseases. Givinostat, another hydroxamate-based HDAC inhibitor, has been extensively studied in the mdx mouse model of Duchenne Muscular Dystrophy (DMD). In these studies, Givinostat treatment led to significant improvements in muscle histology and function, including a reduction in fibrosis and inflammation. nih.govunimib.it The efficacy of Givinostat has also been demonstrated in a mouse model of carbon tetrachloride (CCl4)-induced liver fibrosis, where it was shown to inhibit the activation of hepatic stellate cells, key mediators of the fibrotic process. nih.gov

Table 1: In Vivo Efficacy of Representative 4-(Hydroxycarbamoyl)benzoate Derivatives in Preclinical Models

| Compound | Disease Model | Animal Model | Observed Efficacy | Reference |

|---|---|---|---|---|

| Belinostat | Solid Tumors | Mouse Xenograft | Antitumor activity alone and in combination with other agents. | nih.gov |

| Givinostat | Duchenne Muscular Dystrophy (DMD) | mdx Mouse | Reduced muscle fibrosis and inflammation, improved muscle function. | nih.govunimib.it |

| Givinostat | Liver Fibrosis | CCl4-induced Mouse Model | Inhibited hepatic stellate cell activation and reduced liver fibrosis. | nih.gov |

| Compound 10h (Thiophene-based hydroxamate) | Breast Cancer | MDA-MB-231 Mouse Xenograft | Exhibited excellent in vivo antitumor activity. | tandfonline.com |

Pharmacodynamic (PD) markers are essential for demonstrating that a drug is exerting its intended biological effect in a living organism. For 4-(hydroxycarbamoyl)benzoate derivatives acting as HDAC inhibitors, several PD markers have been established in animal models.

A primary and direct PD marker is the hyperacetylation of histone proteins in tissues of interest. Following administration of the compound, tissue samples (e.g., tumor, muscle) can be collected and analyzed by methods like Western blot or immunohistochemistry to detect increased levels of acetylated histones. frontiersin.org

In disease-specific models, functional and histological markers serve as crucial PD readouts. In the mdx mouse model of DMD, treatment with Givinostat led to a dose-dependent reduction in muscle fibrosis, inflammation (as measured by myeloperoxidase activity), and necrosis. frontiersin.orgresearchgate.net Concurrently, an increase in muscle fiber cross-sectional area and improvements in functional tests, such as grip strength and treadmill performance, serve as key PD indicators of efficacy. frontiersin.orgunimib.it Similarly, in a mouse model of liver fibrosis, a reduction in the expression of α-smooth muscle actin (α-SMA) and collagen type I (Col1α1) in liver tissue are robust markers of the drug's anti-fibrotic effect. nih.gov

Furthermore, systemic biomarkers can be monitored. A population pharmacokinetic/pharmacodynamic (PK/PD) analysis of Givinostat identified that a decrease in platelet count is a systemic PD marker of drug exposure and biological activity. nih.gov

Investigation of Pharmacokinetic Properties in Preclinical Models (Non-Human)

The study of absorption, distribution, metabolism, and excretion (ADME) is critical in preclinical development. For hydroxamate-based derivatives, these properties have been characterized in various non-human models, primarily rats and mice.

Givinostat, an orally administered compound, has been the subject of population pharmacokinetic modeling. These models, developed using data from multiple studies, typically describe its pharmacokinetics using a two-compartment model with first-order absorption and elimination. These analyses have shown that apparent clearance of the drug increases with body weight. nih.gov Studies in rats have confirmed that Givinostat is rapidly absorbed following oral administration. nih.gov

Protein binding is another important characteristic. For instance, in vitro studies with Belinostat showed that it is highly bound to plasma proteins (92.9% to 95.8%). fda.gov The distribution of these compounds into specific tissues can be limited. Studies using positron emission tomography (PET) with carbon-11 (B1219553) labeled hydroxamic acid-based HDAC inhibitors, including structures based on Belinostat, revealed low penetration across the blood-brain barrier in both rodents and non-human primates. nih.gov

The metabolic fate of 4-(hydroxycarbamoyl)benzoate derivatives is a key determinant of their efficacy and safety. In vitro studies using non-human enzymatic preparations, such as liver microsomes and S9 fractions, are fundamental for elucidating metabolic pathways.

Hydroxamic acids as a class are known to be susceptible to several metabolic transformations, including glucuronidation of the hydroxamic acid moiety, hydrolysis to the corresponding carboxylic acid, and reduction of the N-O bond to form a carboxamide. mdpi.com

Detailed metabolic studies have been conducted on Belinostat. It is primarily metabolized by UDP-glucuronosyltransferase 1A1 (UGT1A1). fda.govascopubs.org Other cytochrome P450 enzymes, including CYP2A6, CYP2C9, and CYP3A4, are also involved in its biotransformation, leading to the formation of metabolites such as belinostat amide and belinostat acid. fda.gov The metabolic pathways of a prodrug of Belinostat were extensively characterized using rat liver S9 fractions, microsomes, and cytosol, identifying major oxidative and conjugative metabolites. mdpi.com

For Givinostat, in vitro metabolic stability assays using rat liver microsomes have been performed. These studies determined that Givinostat has a slow intrinsic clearance, with a calculated half-life of 92.87 minutes in this system. nih.gov This suggests that while it is metabolized, its clearance via this route is not excessively rapid.

Table 2: In Vitro Metabolic Stability of Givinostat

| Parameter | Value | System | Reference |

|---|---|---|---|

| Intrinsic Clearance (CLint) | 14.92 µL/min/mg protein | Rat Liver Microsomes | nih.gov |

| Half-life (t1/2) | 92.87 min | Rat Liver Microsomes | nih.gov |

Elimination Characteristics and Half-Life

To understand the potential elimination profile of this compound, it is necessary to consider the metabolic pathways of structurally related benzoate compounds. Generally, benzoates and their derivatives can be eliminated from the body through various mechanisms, including renal excretion of the unchanged drug and metabolic transformation in the liver followed by excretion of the metabolites. The ester functional group in this compound may be susceptible to hydrolysis by esterases present in the plasma and various tissues, leading to the formation of 4-(hydroxycarbamoyl)benzoic acid and methanol (B129727). The resulting carboxylic acid could then undergo further metabolism or be directly excreted.

However, without specific studies on this compound, any discussion on its elimination and half-life remains speculative and would be extrapolated from the behavior of other benzoate derivatives, which may not be accurate for this specific molecule.

Plasma Protein Binding

Detailed preclinical studies quantifying the extent of plasma protein binding of this compound are not extensively documented in the available scientific literature. The degree to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion.

While direct data for this compound is scarce, information on a more complex derivative containing the 4-(hydroxycarbamoyl)phenyl moiety, Givinostat, indicates a high degree of plasma protein binding. Reports have shown that Givinostat is approximately 96% bound to human plasma proteins. nih.gov However, it is crucial to note that Givinostat is a significantly larger and structurally different molecule, and its high plasma protein binding cannot be directly extrapolated to predict the binding characteristics of the smaller and simpler this compound. The presence of additional lipophilic and charged moieties in Givinostat likely contributes significantly to its interaction with plasma proteins.

To accurately determine the plasma protein binding of this compound, dedicated in vitro studies using equilibrium dialysis, ultrafiltration, or other established methods with plasma from relevant preclinical species would be required.

Future Directions and Therapeutic Potential of 4 Hydroxycarbamoyl Benzoate Based Agents

Development of Next-Generation Analogues with Improved Potency and Selectivity

The development of next-generation analogues of 4-(hydroxycarbamoyl)benzoate is centered on optimizing the structure-activity relationship (SAR) to achieve greater potency and, crucially, selectivity for specific enzyme isoforms. nih.govnih.gov Early hydroxamate-based inhibitors were often pan-HDAC inhibitors, meaning they inhibited multiple HDAC isoforms. While effective in some cancers, this lack of specificity can lead to off-target effects. mdpi.compnas.org

Research into benzohydroxamic acids has demonstrated that the benzene (B151609) ring and its substituents significantly influence the quantitative inhibitory potency, while the hydroxamic acid portion provides the core metal-binding effect. nih.gov Modifications to the "cap" group, the part of the molecule that interacts with the enzyme surface, can dramatically improve both potency and selectivity by engaging with specific amino acid residues on the target enzyme. nih.gov For instance, the development of bis-substituted aromatic amide-based hydroxamic acids has yielded compounds with low nanomolar inhibitory concentrations (IC50) against HDAC1, a potency tenfold greater than the established drug SAHA (vorinostat). nih.gov Molecular docking studies of these analogues revealed that specific substitutions, such as a para-methoxy group on the cap region, could fit into a hydrophobic pocket on the HDAC1 surface, explaining their enhanced activity. nih.gov

A key breakthrough in achieving selectivity, particularly for HDAC6, has been the design of inhibitors with bulky substituents. pnas.org X-ray crystallography has revealed that certain bulky phenylhydroxamate inhibitors adopt an unusual monodentate coordination with the zinc ion in the HDAC6 active site, in contrast to the typical bidentate chelation. pnas.org This distinct binding mode is a signature of selectivity and provides a clear strategy for designing future HDAC6-selective inhibitors for applications in cancer and neurodegenerative diseases. pnas.org Computational approaches, including 3D quantitative structure-activity relationship (QSAR) modeling, are instrumental in predicting how structural modifications will affect biological activity, guiding the synthesis of more effective and selective drug candidates. nih.gov

Exploration of Novel Preclinical Disease Indications and Therapeutic Applications

While initially explored primarily in oncology, the mechanisms of action of 4-(hydroxycarbamoyl)benzoate-based agents, particularly as HDAC inhibitors, suggest their utility in a wider range of diseases. Preclinical research is actively exploring their therapeutic potential in neurodegenerative disorders, inflammation, and autoimmune diseases.

Alzheimer's Disease: There is growing interest in using hydroxamate-based compounds for neurodegenerative conditions like Alzheimer's disease (AD). Novel hydroxamic acids derived from monoterpenes have been synthesized and developed as potential neuroprotective agents with HDAC6 inhibitory activity. mdpi.com The neuroprotective capacity of mercaptoacetamide-based HDAC6 inhibitors has been demonstrated in primary cortical neurons and mouse models of AD. nih.gov This line of research suggests that targeting specific HDAC isoforms could be a viable strategy for treating neurodegenerative disorders.

Inflammation: The anti-inflammatory potential of hydroxamic acid derivatives is a significant area of investigation. nih.gov A study on Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate (B1203000), a related compound, demonstrated its ability to suppress the inflammatory response in macrophage cells by reducing the secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.com This mechanism, which involves attenuating the inflammatory loop between immune cells (macrophages) and fat cells (adipocytes), highlights its potential for treating inflammatory conditions. mdpi.com

Autoimmune Diseases: The ability of hydroxamate-based HDAC inhibitors to modulate the expression of pro-inflammatory cytokines provides a strong rationale for their exploration in autoimmune disorders. By inhibiting the production of cytokines like TNF-α and various interleukins, these compounds may help to suppress the aberrant immune responses that characterize autoimmune conditions. mdpi.com

| Preclinical Indication | Compound Class/Example | Key Preclinical Findings | References |

| Alzheimer's Disease | Monoterpene-derived hydroxamic acids | Developed as neuroprotective agents with HDAC6 inhibitory activity. | mdpi.com |

| Inflammation | Methyl 2-(4'-methoxy-4'-oxobutanamide) benzoate | Suppressed secretion of IL-1β, IL-6, and TNF-α in macrophages. | mdpi.com |

| Autoimmune Diseases | Hydroxamic acid-based HDAC inhibitors | Inhibition of pro-inflammatory cytokines suggests potential to suppress aberrant immune responses. | mdpi.com |

Integration with Combination Therapy Approaches in Preclinical Settings

A significant future direction for 4-(hydroxycarbamoyl)benzoate-based agents is their use in combination with other therapies to enhance efficacy and overcome drug resistance. nih.gov In preclinical cancer studies, HDAC inhibitors have shown synergistic effects when combined with a wide array of treatments, including conventional chemotherapy, radiotherapy, targeted molecular agents, and immunotherapy. nih.govnih.gov

The rationale for these combinations is often rooted in the ability of HDAC inhibitors to sensitize tumor cells to other treatments. nih.gov For example, HDAC inhibitors can enhance the anticancer activities of other agents by interfering with cell growth and survival pathways. nih.gov Preclinical data have provided a strong basis for clinical trials combining HDAC inhibitors with other drugs. mdpi.com Specific examples of successful preclinical combinations include:

With Kinase Inhibitors: Vorinostat, an HDAC inhibitor, has been shown to enhance the activity of the mTOR inhibitor temsirolimus (B1684623) in renal cell carcinoma xenograft models. mdpi.com It also acts synergistically with the EGFR inhibitor gefitinib (B1684475) in non-small cell lung cancer (NSCLC) cells, including those resistant to gefitinib alone. mdpi.com

With Radiotherapy: In preclinical studies, HDAC inhibitors have been shown to potentiate the therapeutic activity of radiotherapy by disrupting the cell cycle and inhibiting DNA repair mechanisms in cancer cells. nih.gov

With Immunotherapy: There is growing interest in combining HDAC inhibitors with immune checkpoint inhibitors. Dual inhibitors that target both HDACs and other pathways, such as IDO1 (indoleamine 2,3-dioxygenase 1), have been designed to achieve enhanced antitumor efficacy. nih.gov Recently, efforts have focused on creating single, multitarget molecules that can simultaneously block both HDAC and BET protein activity, which may offer a more manageable alternative to combination therapy with two separate drugs. promega.com

These studies underscore the potential of 4-(hydroxycarbamoyl)benzoate-based agents not just as monotherapies, but as powerful components of multi-pronged therapeutic strategies in preclinical settings. nih.gov

Translational Challenges and Opportunities in Drug Development

Despite their therapeutic promise, the translation of 4-(hydroxycarbamoyl)benzoate-based agents from preclinical research to clinical use is fraught with challenges, alongside significant opportunities.

Translational Challenges:

Pharmacokinetics and Stability: A major hurdle for hydroxamic acid-based drugs is their often-unfavorable pharmacokinetic profile, characterized by low in vivo stability and poor bioavailability. tandfonline.com The hydroxamic acid group is susceptible to metabolic breakdown through hydrolysis and other pathways, which can lead to high plasma clearance and inactivation. mdpi.comresearchgate.net

Selectivity and Off-Target Effects: The hydroxamic acid moiety is a known metal binder, which can lead to non-specific inhibition of other metalloenzymes, causing potential off-target effects. researchgate.net Achieving high selectivity for a single enzyme target remains a critical challenge.

Potential Mutagenicity: A significant concern that may hinder the application of hydroxamate-containing inhibitors, particularly for non-oncology indications, is the potential mutagenicity of the hydroxamate group. mdpi.comnih.gov This functional group can undergo a process known as the Lossen rearrangement to form reactive intermediates that could potentially lead to genotoxicity. acs.orgnih.gov

Opportunities for Advancement:

Improved Drug Design: The challenges associated with the hydroxamate group have spurred innovation. Researchers are actively developing alternative zinc-binding groups (ZBGs), such as oxadiazoles, to improve selectivity and mitigate toxicity concerns. acs.orgmdpi.com Furthermore, creating hybrid molecules is a promising strategy to enhance stability and bioavailability. tandfonline.com

Formulation and Drug Delivery: Overcoming stability issues can also be addressed through pharmaceutical formulation. The development of stable, crystalline forms of hydroxamic acid drugs, as opposed to amorphous or hygroscopic solids, simplifies handling and improves the viability of creating a viable drug product.

Broad Therapeutic Utility: The potential for a single class of compounds to treat a wide spectrum of diseases—from various cancers to inflammatory conditions and neurodegenerative disorders—represents a major opportunity. nih.gov Demonstrating efficacy in multiple preclinical models can drive further investment and development.

Biomarker Development: The identification of specific molecular targets and pathways affected by these agents, such as the core targets identified in Alzheimer's research, opens opportunities for developing biomarkers. These biomarkers can be used in future clinical trials to select patients who are most likely to respond to treatment and to monitor the drug's effectiveness.

Successfully navigating these challenges while capitalizing on the opportunities will be key to realizing the full therapeutic potential of 4-(hydroxycarbamoyl)benzoate-based agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(hydroxycarbamoyl)benzoate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling 4-(hydroxycarbamoyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄). A two-step protocol is recommended: (1) activation of the carboxylic acid using carbodiimides (e.g., DCC) and (2) esterification with methanol. Purity validation requires chromatographic methods (HPLC with UV detection at 254 nm) and spectroscopic confirmation (¹H/¹³C NMR). For quantification, titration against a standardized base (e.g., NaOH) can assess free acid residues .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies key protons (e.g., hydroxylamide -CONHOH at δ 10.2 ppm, methyl ester at δ 3.8 ppm). ¹³C NMR confirms carbonyl carbons (ester at ~165 ppm, hydroxycarbamoyl at ~170 ppm).

- IR : Strong absorption bands at ~3300 cm⁻¹ (N-H/O-H stretch), 1720 cm⁻¹ (ester C=O), and 1660 cm⁻¹ (hydroxycarbamoyl C=O).

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and angles, critical for confirming stereochemistry and hydrogen-bonding networks.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?

- Methodological Answer : Discrepancies often arise from twinning, disorder, or poor data resolution. Mitigation strategies include:

- Multi-program refinement : Cross-validate using SHELXL and Olex2 to compare R-factors and electron density maps.

- Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding motifs.

- High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts. For twinned crystals, use the TWINABS module in SHELX .

Q. What experimental design considerations are critical when studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. Include controls at pH 2.0 (gastric) and pH 9.0 (intestinal) to assess pH-dependent degradation.

- Kinetic analysis : Monitor degradation via HPLC at intervals (0–48 hrs). Calculate rate constants (k) using first-order kinetics.

- Mass balance : Confirm hydrolysis products (e.g., 4-hydroxybenzoic acid and hydroxylamine) via LC-MS .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., histone deacetylases). Focus on modifying the hydroxycarbamoyl group to optimize hydrogen-bond interactions.

- QSAR modeling : Train models on logP, polar surface area, and Hammett constants to correlate substituent effects with activity. Validate with in vitro assays (e.g., IC₅₀ determination) .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Standardized protocols : Report solubility in mg/mL using saturation shake-flask method (24 hrs equilibration at 25°C). For organic solvents (e.g., DMSO, ethanol), use Karl Fischer titration to exclude water interference.

- Thermodynamic analysis : Measure solubility at multiple temperatures (15–45°C) to calculate ΔH and ΔS of dissolution. Discrepancies may arise from polymorphism or hydrate formation .

Application-Oriented Questions